4-(Pentafluorosulfur)-DL-phenylalanine 4-(Pentafluorosulfur)-DL-phenylalanine
Brand Name: Vulcanchem
CAS No.: 1266124-33-7
VCID: VC2708149
InChI: InChI=1S/C9H10F5NO2S/c10-18(11,12,13,14)7-3-1-6(2-4-7)5-8(15)9(16)17/h1-4,8H,5,15H2,(H,16,17)
SMILES: C1=CC(=CC=C1CC(C(=O)O)N)S(F)(F)(F)(F)F
Molecular Formula: C9H10F5NO2S
Molecular Weight: 291.24 g/mol

4-(Pentafluorosulfur)-DL-phenylalanine

CAS No.: 1266124-33-7

Cat. No.: VC2708149

Molecular Formula: C9H10F5NO2S

Molecular Weight: 291.24 g/mol

* For research use only. Not for human or veterinary use.

4-(Pentafluorosulfur)-DL-phenylalanine - 1266124-33-7

Specification

CAS No. 1266124-33-7
Molecular Formula C9H10F5NO2S
Molecular Weight 291.24 g/mol
IUPAC Name 2-amino-3-[4-(pentafluoro-λ6-sulfanyl)phenyl]propanoic acid
Standard InChI InChI=1S/C9H10F5NO2S/c10-18(11,12,13,14)7-3-1-6(2-4-7)5-8(15)9(16)17/h1-4,8H,5,15H2,(H,16,17)
Standard InChI Key AOHKRFDNEZJUEK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(C(=O)O)N)S(F)(F)(F)(F)F
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)N)S(F)(F)(F)(F)F

Introduction

Chemical Properties

Molecular Characteristics

4-(Pentafluorosulfur)-DL-phenylalanine is characterized by its unique structural features that distinguish it from standard phenylalanine. Below is a detailed analysis of its molecular characteristics:

Table 1: Chemical Identifiers of 4-(Pentafluorosulfur)-DL-phenylalanine

ParameterValue
CAS Number1266124-33-7
Molecular FormulaC₉H₁₀F₅NO₂S
Molecular Weight291.24 g/mol
IUPAC Name2-amino-3-[4-(pentafluoro-λ⁶-sulfanyl)phenyl]propanoic acid
InChIInChI=1S/C9H10F5NO2S/c10-18(11,12,13,14)7-3-1-6(2-4-7)5-8(15)9(16)17/h1-4,8H,5,15H2,(H,16,17)
InChI KeyAOHKRFDNEZJUEK-UHFFFAOYSA-N
SMILESNC(Cc1ccc(cc1)S(F)(F)(F)(F)F)C(=O)O
MDL NumberMFCD16652449

Physical Properties

The compound exists as a white to off-white powder with limited solubility in water, which is typical for many modified amino acids . Its physical state at 20°C is solid, and it is recommended to be stored in a cool, dark place below 15°C for optimal stability . The pentafluorosulfur group significantly influences the compound's physical properties, including its melting point, solubility profile, and stability under various conditions.

Structural Comparison with Related Compounds

4-(Pentafluorosulfur)-DL-phenylalanine is structurally related to several other modified phenylalanine derivatives. The pentafluorosulfur group makes it distinct from simpler fluorinated variants such as 4-Fluoro-D-phenylalanine (CAS: 18125-46-7) and 4-Nitro-DL-phenylalanine (CAS: 2922-40-9) . The presence of five fluorine atoms attached to the sulfur creates a bulky, electron-withdrawing substituent that significantly alters the electronic distribution within the molecule.

Synthesis and Production Methods

Synthetic Routes

The synthesis of 4-(Pentafluorosulfur)-DL-phenylalanine typically involves specialized methods to introduce the pentafluorosulfur group to the phenylalanine structure. While specific synthetic routes can vary, they often include:

  • Nucleophilic aromatic substitution reactions

  • Halogenation followed by fluorination

  • Direct introduction of the pentafluorosulfur group using specialized reagents

These synthetic pathways often require precise control of reaction conditions to ensure high yield and purity of the final product .

Industrial Production Considerations

Industrial-scale production of 4-(Pentafluorosulfur)-DL-phenylalanine involves multi-step synthesis processes starting from commercially available precursors. The process generally includes steps such as halogenation, sulfonation, and fluorination, followed by purification techniques like crystallization or chromatography to obtain the final product with high purity. Quality control measures are essential to ensure the integrity and consistency of the final compound .

Biological Activity and Mechanisms

Comparison with Non-Fluorinated Phenylalanine

Studies focusing on phenylalanine and its derivatives have shown that modifications to the phenylalanine structure can significantly impact its biological properties. For example, research on DL-phenylalanine has demonstrated potential antidepressant effects, with patients showing improvements in depressive symptoms following administration .

The pentafluorosulfur group in 4-(Pentafluorosulfur)-DL-phenylalanine likely alters these properties even further, potentially enhancing metabolic stability and changing interaction patterns with biological targets compared to standard phenylalanine.

Research Applications

Biochemical Research

4-(Pentafluorosulfur)-DL-phenylalanine offers potential applications in biochemical research, particularly in studies involving:

  • Protein structure and function analysis

  • Enzyme inhibition studies

  • Metabolic pathway investigations

  • Neurotransmitter research

The unique properties of this compound make it a valuable tool for researchers investigating the role of phenylalanine in various biological processes .

Medicinal Chemistry Applications

In medicinal chemistry, 4-(Pentafluorosulfur)-DL-phenylalanine may serve as:

  • A scaffold for drug discovery

  • A tool for studying structure-activity relationships

  • A component in the development of novel therapeutic agents

The pentafluorosulfur group potentially enhances binding affinity and specificity due to its electronegative nature, which can influence molecular interactions and stability in drug development contexts.

Future Research Directions

Unexplored Research Areas

Several key areas remain unexplored regarding 4-(Pentafluorosulfur)-DL-phenylalanine:

  • Comprehensive toxicological profiling

  • Metabolic fate and pharmacokinetics

  • Protein incorporation studies

  • Structure-activity relationship analyses

  • Therapeutic potential assessment

Investigations in these areas could significantly enhance our understanding of this compound and expand its potential applications.

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